molecular formula C16H10F2N4OS B293451 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293451
M. Wt: 344.3 g/mol
InChI Key: UMOFHTIEEKFXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic applications. It belongs to the class of triazolo-thiadiazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer metastasis. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anticancer and anti-inflammatory activity. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one of the limitations is that it has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its pharmacokinetic properties and optimize its structure for improved bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Conclusion:
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential therapeutic applications. Its potent anticancer and anti-inflammatory activity make it an attractive candidate for further study. However, further research is needed to fully understand its pharmacological properties and identify its molecular targets.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol with 3-fluorobenzaldehyde and thiocarbohydrazide in the presence of a catalyst. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.

properties

Molecular Formula

C16H10F2N4OS

Molecular Weight

344.3 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10F2N4OS/c17-11-4-6-13(7-5-11)23-9-14-19-20-16-22(14)21-15(24-16)10-2-1-3-12(18)8-10/h1-8H,9H2

InChI Key

UMOFHTIEEKFXOR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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